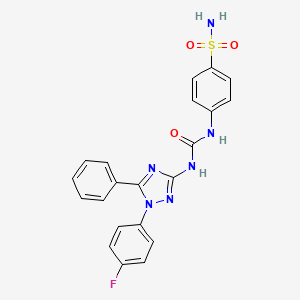
hCA/VEGFR-2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hCA/VEGFR-2-IN-1 involves multiple steps, including the formation of 1,5-diaryl-1,2,4-triazole ureas. The specific synthetic routes and reaction conditions are detailed in the literature . The process typically involves the use of various reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar principles to laboratory-scale production, with optimizations for scalability, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
hCA/VEGFR-2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly involving the aromatic rings and triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Wissenschaftliche Forschungsanwendungen
hCA/VEGFR-2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dual inhibition mechanisms and structure-activity relationships.
Biology: Investigated for its effects on cellular processes, particularly those involving Carbonic Anhydrase and Vascular Endothelial Growth Factor Receptor pathways.
Wirkmechanismus
The mechanism of action of hCA/VEGFR-2-IN-1 involves the inhibition of Carbonic Anhydrase IX/XII and Vascular Endothelial Growth Factor Receptor 2. The compound binds to the active sites of these enzymes and receptors, preventing their normal function. This inhibition disrupts key cellular processes, leading to reduced tumor growth and angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methazolamide: Another Carbonic Anhydrase inhibitor with different specificity and potency.
Dimethylfraxetin: A compound with similar inhibitory effects on Carbonic Anhydrase.
WES-1: Another dual inhibitor targeting Carbonic Anhydrase and Vascular Endothelial Growth Factor Receptor.
Uniqueness
hCA/VEGFR-2-IN-1 is unique due to its dual inhibition of both Carbonic Anhydrase IX/XII and Vascular Endothelial Growth Factor Receptor 2, making it a potent anticancer agent with a broad spectrum of activity .
Eigenschaften
Molekularformel |
C21H17FN6O3S |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
1-[1-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C21H17FN6O3S/c22-15-6-10-17(11-7-15)28-19(14-4-2-1-3-5-14)25-20(27-28)26-21(29)24-16-8-12-18(13-9-16)32(23,30)31/h1-13H,(H2,23,30,31)(H2,24,26,27,29) |
InChI-Schlüssel |
ZXBPLZQLNIALAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=C(C=C3)F)NC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)

![4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12380236.png)
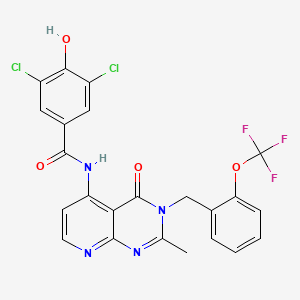
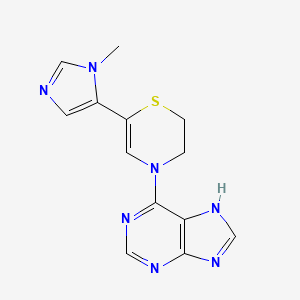
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
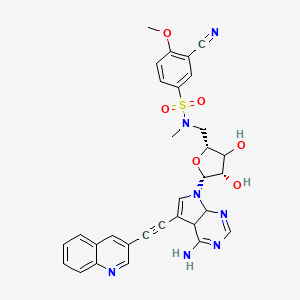

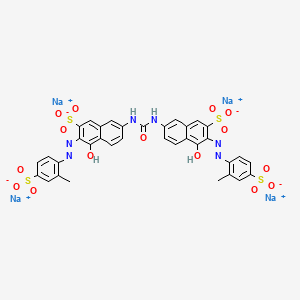
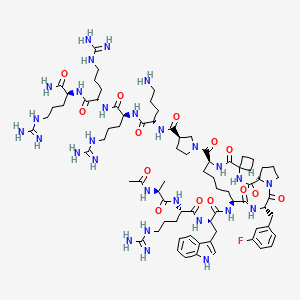
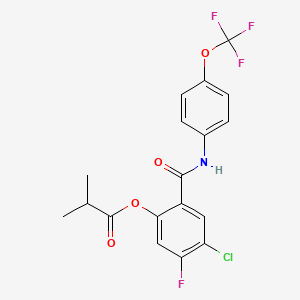
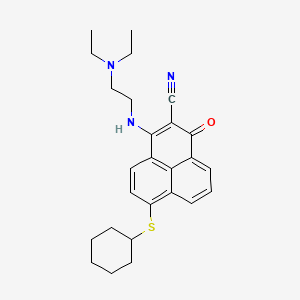
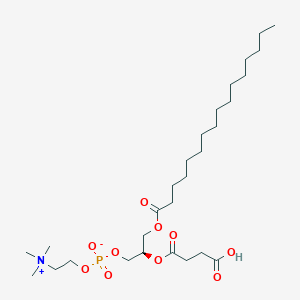
![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12380310.png)
